molecular formula C12H10BrNO B6613199 N-(2-Bromobenzyl)-2(1H)-pyridone CAS No. 1753-63-5

N-(2-Bromobenzyl)-2(1H)-pyridone

Cat. No. B6613199
CAS RN: 1753-63-5
M. Wt: 264.12 g/mol
InChI Key: XHINXPKMOXZKDU-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-2(1H)-pyridone is an organic compound that is used in various scientific research applications. It is a derivative of benzylpyridone, which is a heterocyclic compound containing a nitrogen atom in the ring. This compound has been studied extensively due to its potential applications in drug discovery and development, as well as its ability to interact with various proteins and receptors.

Scientific Research Applications

N-(2-Bromobenzyl)-2(1H)-pyridone has been used in a variety of scientific research applications. It has been studied for its potential applications in drug discovery and development, as well as its ability to interact with various proteins and receptors. It has also been studied for its potential as a therapeutic agent, as well as its ability to bind to and modulate the activity of certain enzymes. Additionally, it has been studied for its potential as a substrate in organic synthesis, as well as its ability to form stable complexes with metal ions.

Mechanism of Action

N-(2-Bromobenzyl)-2(1H)-pyridone is believed to act through a variety of mechanisms. It has been shown to interact with various proteins and receptors, and to modulate their activity. It has also been shown to bind to certain enzymes, and to form stable complexes with metal ions. Additionally, it has been shown to act as a substrate in organic synthesis, and to act as a prodrug for the delivery of other drugs.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to interact with various proteins and receptors, and to modulate their activity. It has also been shown to bind to certain enzymes, and to form stable complexes with metal ions. Additionally, it has been shown to act as a substrate in organic synthesis, and to act as a prodrug for the delivery of other drugs.

Advantages and Limitations for Lab Experiments

N-(2-Bromobenzyl)-2(1H)-pyridone has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for researchers. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

N-(2-Bromobenzyl)-2(1H)-pyridone has potential for use in a variety of research applications. Future research should focus on further exploring its mechanism of action, as well as its potential as a therapeutic agent. Additionally, further research should be done to explore its potential as a substrate in organic synthesis, as well as its ability to form stable complexes with metal ions. Finally, further research should be done to explore its potential applications in drug discovery and development.

Synthesis Methods

N-(2-Bromobenzyl)-2(1H)-pyridone can be synthesized by a two-step process. The first step involves the reaction of 2-bromobenzaldehyde with sodium cyanide to form 2-bromobenzyl cyanide. This reaction is followed by the condensation of 2-bromobenzyl cyanide with 2-aminopyridine to form this compound. The reaction is carried out in an aqueous medium at a temperature of 40-50°C.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-2-1-5-10(11)9-14-8-4-3-7-12(14)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINXPKMOXZKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267787
Record name 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1753-63-5
Record name 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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